molecular formula C10H10N2O4S B13048058 2-(3-Cyanobenzenesulfonamido)propanoic acid

2-(3-Cyanobenzenesulfonamido)propanoic acid

Cat. No.: B13048058
M. Wt: 254.26 g/mol
InChI Key: IBGWZVPGNRRQDW-UHFFFAOYSA-N
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Description

2-(3-Cyanobenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C10H10N2O4S It is characterized by the presence of a cyanobenzene ring, a sulfonamide group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanobenzenesulfonamido)propanoic acid typically involves the reaction of 3-cyanobenzenesulfonyl chloride with alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted sulfonamides or other derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Cyanobenzenesulfonamido)propanoic acid involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyanobenzenesulfonamido)propanoic acid is unique due to its combination of a cyanobenzene ring, sulfonamide group, and propanoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

2-[(3-cyanophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C10H10N2O4S/c1-7(10(13)14)12-17(15,16)9-4-2-3-8(5-9)6-11/h2-5,7,12H,1H3,(H,13,14)

InChI Key

IBGWZVPGNRRQDW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C#N

Origin of Product

United States

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